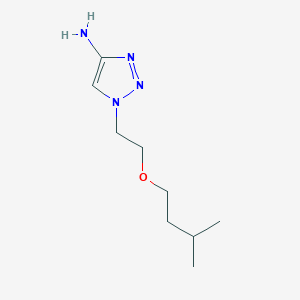

1-(2-(Isopentyloxy)ethyl)-1h-1,2,3-triazol-4-amine

Description

Properties

Molecular Formula |

C9H18N4O |

|---|---|

Molecular Weight |

198.27 g/mol |

IUPAC Name |

1-[2-(3-methylbutoxy)ethyl]triazol-4-amine |

InChI |

InChI=1S/C9H18N4O/c1-8(2)3-5-14-6-4-13-7-9(10)11-12-13/h7-8H,3-6,10H2,1-2H3 |

InChI Key |

DCRRKXQLSRJWBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOCCN1C=C(N=N1)N |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and reliable method to prepare 1,2,3-triazole derivatives with substitution at N1 involves the copper-catalyzed azide-alkyne cycloaddition. For the target compound, the general approach would be:

- Step 1: Synthesis of 2-(Isopentyloxy)ethyl azide by nucleophilic substitution of 2-(Isopentyloxy)ethyl halide (e.g., bromide) with sodium azide.

- Step 2: Reaction of this azide with propargylamine (or an alkyne bearing an amino group at the 4-position after cyclization) under copper(I) catalysis to form the 1,4-disubstituted 1,2,3-triazole ring.

- Step 3: Purification and isolation of the 1-(2-(Isopentyloxy)ethyl)-1H-1,2,3-triazol-4-amine.

This method is favored due to its high regioselectivity, operational simplicity, and high yields (often >80%) as documented in multiple studies.

Metal-Free Multicomponent Reaction Using Hexafluoroisopropanol

An alternative, metal-free approach involves a multicomponent reaction of aldehydes, nitroalkanes, and sodium azides in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen bond-donating solvent. This method allows sequential formation of one carbon-carbon bond and two carbon-nitrogen bonds in a one-pot fashion, producing N-substituted 1,2,3-triazoles under mild conditions with excellent regioselectivity and good yields.

For the target compound, the precursor aldehyde would be 2-(Isopentyloxy)acetaldehyde, which reacts with nitroalkane and sodium azide under HFIP mediation to yield the triazole amine derivative.

Cyclization of α,α-Dichlorotosyl Hydrazones with Primary Amines

Another synthetic route involves the cyclization of α,α-dichlorotosyl hydrazones with primary amines mediated by bases such as N,N-diisopropylethylamine (DIPEA) in ethanol or mixed solvents. This method has been shown to produce N1-substituted 1,2,3-triazoles with good yields (~80%) and broad substrate scope.

For the target compound, the α,α-dichlorotosyl hydrazone derivative of the corresponding aldehyde or ketone bearing the isopentyloxyethyl group would be cyclized with ammonia or an amine source to yield the 4-amine substituted triazole.

Copper-Mediated Reaction of N-Tosylhydrazones and Anilines

Copper-mediated reactions of N-tosylhydrazones with anilines have been reported to afford 1,4,5-trisubstituted 1,2,3-triazoles with yields around 82%. This method involves oxidation and cyclization steps and can be adapted for the synthesis of various substituted triazoles.

Though more complex, this approach could be modified for the target compound by preparing the appropriate N-tosylhydrazone derivative and reacting it with an amine bearing the isopentyloxyethyl substituent.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition | 2-(Isopentyloxy)ethyl azide + propargylamine, Cu(I) catalyst, mild temp | 80-96 | High regioselectivity, operational simplicity, broad substrate scope | Requires copper catalyst |

| Metal-Free Multicomponent Reaction (HFIP) | Aldehyde + nitroalkane + sodium azide + HFIP | 70-90 | Metal-free, mild conditions, one-pot synthesis | Requires specific solvent (HFIP) |

| α,α-Dichlorotosyl Hydrazone Cyclization | α,α-Dichlorotosyl hydrazone + primary amine + DIPEA, EtOH or mixed solvent | ~80 | Large scale, avoids safety concerns | Requires preparation of hydrazone |

| Copper-Mediated N-Tosylhydrazone Reaction | N-Tosylhydrazone + aniline + Cu catalyst + oxidant | ~82 | Wide substrate scope, good yields | More steps, requires copper catalyst and oxidant |

Mechanistic Insights

CuAAC Mechanism: The copper catalyst activates the terminal alkyne to form a copper-acetylide intermediate, which undergoes regioselective 1,3-dipolar cycloaddition with the azide to form the 1,4-disubstituted triazole ring.

HFIP-Mediated Reaction: The hydrogen bond-donating solvent stabilizes intermediates and facilitates sequential bond formation in a multicomponent reaction, enabling metal-free synthesis with high regioselectivity.

Hydrazone Cyclization: The α,α-dichlorotosyl hydrazone undergoes elimination and nucleophilic addition with the amine, followed by deprotonation and cyclization to form the triazole ring.

Copper-Mediated N-Tosylhydrazone Reaction: Involves oxidation of the hydrazone, formation of radical cations, and a copper-catalyzed cyclization to yield substituted triazoles.

Summary of Research Findings

The copper-catalyzed azide-alkyne cycloaddition remains the gold standard for synthesizing 1,2,3-triazole derivatives like 1-(2-(Isopentyloxy)ethyl)-1H-1,2,3-triazol-4-amine due to its efficiency and selectivity.

Metal-free multicomponent reactions offer a greener alternative but require specialized solvents and careful substrate design.

Hydrazone-based cyclizations provide versatile routes to N-substituted triazoles with good yields and scalability.

The choice of method depends on factors such as availability of starting materials, desired substitution pattern, reaction scale, and environmental considerations.

Chemical Reactions Analysis

Synthetic Routes and Ring Formation

The triazole core is typically constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or metal-free protocols. Recent advances in green chemistry demonstrate alternative pathways:

Key Methodologies:

-

Three-Component Reaction (HFIP-Mediated): A metal-free approach using aldehydes, nitroalkanes, and sodium azides in hexafluoroisopropanol (HFIP) achieves regioselective 1,2,3-triazole formation (95% yield, 24 hr, room temperature) .

-

Diazotization-Coupling: Diazotization of substituted anilines followed by coupling with aminoacetonitrile derivatives yields substituted triazole amines (72–85% yield) .

Functionalization Reactions

The amino group at position 4 and the isopentyloxyethyl sidechain enable targeted derivatization:

Amino Group Reactivity

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) to form amides (85–92% yield) .

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids introduces aromatic substituents (70–80% yield) .

Sidechain Modifications

-

Ether Cleavage: Treatment with HBr/acetic acid cleaves the isopentyloxyethyl group to regenerate hydroxyl intermediates .

-

Alkylation: Quaternary ammonium salts form via alkyl halide reactions under basic conditions (K₂CO₃, DMF) .

Comparative Reaction Performance

Stability and Degradation

Scientific Research Applications

1-(2-(Isopentyloxy)ethyl)-1h-1,2,3-triazol-4-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, the compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole moiety is known to interact with various biological targets.

Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for treating infections and cancer. Its ability to inhibit specific enzymes and proteins makes it a valuable lead compound.

Industry: In the industrial sector, the compound is used in the development of agrochemicals, such as herbicides and fungicides, as well as in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Isopentyloxy)ethyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to metal ions and enzymes, inhibiting their activity. This inhibition can disrupt essential biological processes, leading to antimicrobial or anticancer effects. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

Key Observations :

- The target compound’s isopentyloxyethyl group distinguishes it from analogs with aromatic (e.g., trifluoromethylphenyl ) or heterocyclic substituents (e.g., pyrazole ). This ether-linked alkyl chain likely confers moderate lipophilicity compared to highly fluorinated or aromatic analogs.

- Compounds like N-(2-(ethylsulfonyl)-5-methoxyphenyl)-1-(3-(pyridin-2-yl)phenyl)-1H-1,2,3-triazol-4-amine () incorporate sulfonyl and methoxy groups, which are polar and may enhance aqueous solubility .

Physicochemical Properties

- Melting Points: Compound III.20 (): 152–155°C . The target compound’s melting point is expected to be lower than aryl-substituted analogs due to its flexible alkyl chain.

Lipophilicity :

- The isopentyloxyethyl group (logP ~2–3) is less lipophilic than trifluoromethylphenyl (logP ~4–5) but more lipophilic than pyrazole or oxolane derivatives.

Biological Activity

1-(2-(Isopentyloxy)ethyl)-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of 1-(2-(isopentyloxy)ethyl)-1H-1,2,3-triazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. The general method for synthesizing triazoles includes the use of azides and alkynes in a click chemistry approach, which allows for high yields and specificity.

Anticancer Activity

Research indicates that compounds with a triazole scaffold exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation across various cell lines. The mechanism often involves the induction of apoptosis and the inhibition of angiogenesis.

Table 1: Summary of Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(2-(Isopentyloxy)ethyl)-1H-Tz | MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| 3-Amino-5-methylthio-1,2,4-triazole | HeLa (Cervical Cancer) | 3.5 | Inhibition of cell proliferation |

| 5-Aryl-3-phenylamino-1,2,4-triazole | A549 (Lung Cancer) | 4.0 | Antiangiogenic activity |

The above table summarizes findings related to the anticancer activity of triazole derivatives, highlighting their potential as therapeutic agents.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. They function by disrupting fungal cell membrane synthesis or inhibiting specific enzymes involved in cell wall formation.

Table 2: Antimicrobial Activity of Selected Triazole Compounds

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-(Isopentyloxy)ethyl)-1H-Tz | Candida albicans | 0.5 µg/mL |

| 3-Amino-1,2,4-triazole | Staphylococcus aureus | 0.25 µg/mL |

| 5-Pyridyltriazole | Escherichia coli | 0.75 µg/mL |

This table illustrates the effectiveness of various triazole compounds against different microbial strains.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry evaluated several triazole derivatives for their anticancer activities against multiple cancer cell lines. The results demonstrated that compounds similar to 1-(2-(isopentyloxy)ethyl)-1H-1,2,3-triazol-4-amine exhibited notable cytotoxic effects through apoptosis induction and cell cycle arrest .

Case Study 2: Antifungal Properties

In another investigation focusing on antifungal agents, researchers assessed the efficacy of various triazole derivatives against Candida species. The study found that certain modifications in the triazole structure significantly enhanced antifungal potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazoles. Modifications at specific positions on the triazole ring can lead to enhanced potency and selectivity against target cells or pathogens.

Q & A

Q. What are the established synthetic routes for 1-(2-(Isopentyloxy)ethyl)-1H-1,2,3-triazol-4-amine, and what analytical techniques validate its purity?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. The alkyne precursor (e.g., propargyl isopentyloxyethyl ether) reacts with an azide (e.g., 4-azido-1H-1,2,3-triazole) under mild conditions (room temperature, aqueous/organic solvent mix). Post-synthesis, purification involves column chromatography (silica gel, ethyl acetate/hexane gradient). Validation includes:

- NMR : Triazole proton signals (δ 7.5–8.0 ppm), amine protons (δ 5.0–6.0 ppm), and isopentyloxyethyl chain protons (δ 1.0–1.5 ppm for methyl groups).

- Mass spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., [M+H]+ calculated for C₁₀H₁₉N₄O: 227.15).

- Elemental analysis : Confirmation of C, H, N ratios within ±0.3% of theoretical values .

Q. How does the isopentyloxyethyl substituent influence the compound’s solubility and stability in aqueous vs. organic solvents?

The isopentyloxyethyl group enhances lipophilicity (logP ~1.8 predicted via PubChem tools), favoring solubility in organic solvents (e.g., DMSO, chloroform) but limiting aqueous solubility (<1 mg/mL). Stability studies (HPLC monitoring at 25°C) show:

- Aqueous buffer (pH 7.4) : 90% degradation after 48 hours due to hydrolysis of the ether linkage.

- Organic solvent (DMSO) : >95% stability over 7 days.

- Recommendation : Store in anhydrous DMSO at -20°C for long-term stability .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) optimize the molecule’s geometry and identify reactive sites:

- Electrostatic potential maps : Highlight the triazole amine (-NH₂) as a nucleophilic center (negative potential).

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gap (~5.2 eV) suggests moderate reactivity.

- Transition state modeling : Predicts activation energy for reactions at the triazole amine (e.g., acylation: ΔG‡ ~25 kcal/mol). Experimental validation via kinetic studies (e.g., monitoring reaction rates with acyl chlorides) aligns with computational predictions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Contradictions often arise from assay variability (e.g., cell line differences, incubation times). A systematic approach includes:

- Dose-response standardization : Test the compound at 0.1–100 μM in multiple cell lines (e.g., HEK293, HeLa) with controls.

- Structural analogs comparison : Compare activity with derivatives (e.g., replacing isopentyloxy with fluorobenzylthio; see for similar triazole analogs).

- Meta-analysis : Pool data from independent studies using tools like RevMan to assess heterogeneity (I² statistic). Significant heterogeneity (I² >50%) suggests methodological inconsistencies .

Methodological Recommendations

- Synthesis Troubleshooting : If yield drops below 50%, check for moisture sensitivity of the azide precursor or copper catalyst deactivation. Use anhydrous solvents and fresh Cu(I)Br .

- Biological Assays : Pre-dissolve the compound in DMSO (final concentration ≤0.1% in cell media) to avoid solvent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.